molecular formula C22H24N2OS B2940232 2-(1H-indol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705329-89-0

2-(1H-indol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2940232
CAS No.: 1705329-89-0
M. Wt: 364.51
InChI Key: BMGUXIJAXGPEFI-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features an indole moiety, a thiazepane ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common route includes:

    Formation of the Indole Moiety: Starting with a suitable precursor such as 2-nitrotoluene, the indole ring can be synthesized through a Fischer indole synthesis.

    Construction of the Thiazepane Ring: The thiazepane ring can be formed via a cyclization reaction involving a suitable thiol and an amine precursor.

    Coupling of the Indole and Thiazepane Units: The final step involves coupling the indole and thiazepane units through a condensation reaction, often facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The thiazepane ring may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone: Similar structure but with a piperazine ring instead of a thiazepane ring.

    2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone: Contains a phenyl group on the piperazine ring.

Uniqueness

2-(1H-indol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is unique due to the presence of the thiazepane ring, which imparts distinct chemical and biological properties compared to similar compounds with piperazine rings.

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c1-16-6-2-3-7-18(16)21-10-11-24(12-13-26-21)22(25)14-17-15-23-20-9-5-4-8-19(17)20/h2-9,15,21,23H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGUXIJAXGPEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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